methyl 2-[4-(hydroxymethyl)phenoxy]acetate

Catalog No.
S3319388
CAS No.
117048-44-9
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-[4-(hydroxymethyl)phenoxy]acetate

CAS Number

117048-44-9

Product Name

methyl 2-[4-(hydroxymethyl)phenoxy]acetate

IUPAC Name

methyl 2-[4-(hydroxymethyl)phenoxy]acetate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5,11H,6-7H2,1H3

InChI Key

KHUZRBIZTBWIIR-UHFFFAOYSA-N

SMILES

COC(=O)COC1=CC=C(C=C1)CO

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)CO

Methyl 2-[4-(hydroxymethyl)phenoxy]acetate is an organic compound characterized by the molecular formula C10H12O3 and a molar mass of approximately 180.20 g/mol. It features a hydroxymethyl group attached to a phenyl ring, which is further connected to an acetate moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, serving as an intermediate in various

Synthesis and Modification:

Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester, also known as (4-hydroxymethylphenoxy)acetic acid methyl ester, can be synthesized through various methods, including:

  • Esterification: Reaction of 4-(hydroxymethyl)phenol with acetic acid in the presence of a catalyst like sulfuric acid [].
  • Reductive alkylation: Reduction of 4-hydroxymethylphenoxyacetyl chloride using a metal hydride reducing agent [].

The presence of the reactive functional groups (ester, hydroxyl) allows for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules relevant in various research fields.

Biomedical Research:

This compound has been investigated for its potential applications in various areas of biomedical research:

  • Antimicrobial activity: Studies have shown that (4-hydroxymethylphenoxy)acetic acid methyl ester exhibits mild to moderate antibacterial and antifungal activity against various pathogens [, ]. However, further research is needed to determine its efficacy and potential for development into therapeutic agents.
  • Antioxidant properties: The presence of the phenolic hydroxyl group suggests potential antioxidant properties. However, limited research is available on this specific aspect of the compound [].

Material Science Applications:

(4-Hydroxymethylphenoxy)acetic acid methyl ester can be used as a:

  • Crosslinking agent: Due to the presence of the ester functionality, it can react with other molecules containing hydroxyl or amine groups to form crosslinked networks. This property finds applications in the development of polymers and resins [].
  • Intermediate for polymer synthesis: The reactive groups allow for its incorporation into various polymers, potentially leading to materials with specific functionalities for diverse applications [].
Due to its functional groups:

  • Esterification: The acetate group can react with alcohols to form new esters.
  • Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The hydroxymethyl group can be further reduced to generate alcohols or other derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that methyl 2-[4-(hydroxymethyl)phenoxy]acetate exhibits various biological activities. It has been studied for its potential anticancer properties, particularly in the context of derivatives that incorporate different substituents on the aromatic ring. Its structural features may enhance the interaction with biological targets, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing methyl 2-[4-(hydroxymethyl)phenoxy]acetate:

  • Direct Esterification: This method involves reacting 4-hydroxymethylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst.
  • Grignard Reaction: A Grignard reagent derived from bromomethylphenol can react with methyl acetate to yield the desired compound.
  • Suzuki Coupling: This approach utilizes palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids, allowing for the introduction of the hydroxymethyl group onto the phenyl ring .

Methyl 2-[4-(hydroxymethyl)phenoxy]acetate finds applications in:

  • Organic Synthesis: As an intermediate in the production of pharmaceuticals and agrochemicals.
  • Material Science: In the formulation of polymers and coatings due to its reactive functional groups.
  • Biological Research: As a compound of interest for studying enzyme interactions and potential therapeutic effects.

Interaction studies have shown that methyl 2-[4-(hydroxymethyl)phenoxy]acetate can engage with various biological targets, influencing pathways related to cell proliferation and apoptosis. These interactions are often assessed through in vitro assays, which help elucidate its mechanisms of action and potential therapeutic benefits .

Methyl 2-[4-(hydroxymethyl)phenoxy]acetate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameSimilarityUnique Features
Ethyl 2-(4-(hydroxymethyl)phenyl)acetate0.94Ethyl instead of methyl group
Methyl 2-(2-(hydroxymethyl)phenyl)acetate0.92Hydroxymethyl group positioned differently
4-(2-Methoxy-2-oxoethyl)benzoic acid0.92Contains a methoxy group instead of hydroxymethyl
Methyl 2-(3-(hydroxymethyl)phenyl)acetate0.94Hydroxymethyl group at a different position

The uniqueness of methyl 2-[4-(hydroxymethyl)phenoxy]acetate lies in its specific arrangement of functional groups, which may confer distinct biological properties compared to these similar compounds.

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester

Dates

Last modified: 08-19-2023

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